molecular formula C9H10FNO2S B1445601 N-(3-Fluorophenyl)-1,3-propanesultam CAS No. 1225954-22-2

N-(3-Fluorophenyl)-1,3-propanesultam

Cat. No. B1445601
M. Wt: 215.25 g/mol
InChI Key: MHUZNNUKOGJZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorophenyl)-1,3-propanesultam, also known as 3-FPMS, is a synthetic compound that has been widely used in both academic and industrial research. It is a type of sulfonamide and is commonly used in laboratory experiments due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches and Reactions N-(3-Fluorophenyl)-1,3-propanesultam is involved in various synthetic approaches and reactions. It has been used in palladium-catalyzed cross-coupling with aryl halides, demonstrating superior yield, rate, and substrate scope compared to its copper-catalyzed counterparts (Steinhuebel et al., 2004). Additionally, the compound is an integral part of synthesizing 1,3-propanesultams, serving as a key component in intramolecular condensation, sulfonylation, alkylation, and other organic reactions (Popova & Dobrydnev, 2017).

N-Fluoro Compounds in Organic Synthesis N-(3-Fluorophenyl)-1,3-propanesultam, as an N-fluoro compound, plays a significant role in organic synthesis. It's part of a class of compounds utilized for their fluorinating properties, influencing the synthesis and application of various organic compounds. The structural diversity of these compounds, including N-fluoro sultams, facilitates a wide range of fluorination activities, making them pivotal in organic synthesis (Furin & Fainzil’berg, 2000).

Applications in Material Science

Polymer and Membrane Development The compound is instrumental in the development of novel polymers and membranes, particularly in the context of fuel cell technology. Research has demonstrated its utility in synthesizing sulfonated poly (aryl ether sulfone) containing 1, 3, 4-oxadiazole polymers, which exhibit excellent thermal, dimensional, and oxidative stability, alongside notable proton conductivity. This makes them suitable as proton exchange membranes for PEMFCs at medium-high temperatures (Jingmei Xu et al., 2013). Moreover, it is a key component in developing sulfonated block copolymers with fluorenyl groups, showcasing high proton conductivity and mechanical properties favorable for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Biomedical Applications

AMPA Receptor Ligands In the biomedical field, N-(3-Fluorophenyl)-1,3-propanesultam derivatives have been explored as AMPA receptor ligands. A fluorine-18-labelled potentiator of AMPA receptors was synthesized as a potential radiotracer for cerebral imaging with positron emission tomography, although its high non-specific binding indicated challenges for in vivo imaging (Kronenberg et al., 2007).

Fluorination and Chemical Stability

Development of N-F Fluorinating Agents N-(3-Fluorophenyl)-1,3-propanesultam is part of the significant development of N-F fluorinating agents, with applications in various research areas due to the unique properties of fluorine. These compounds are noted for their easy handling and diverse structures, facilitating a broad range of reactions and contributing to advancements in fluorination techniques (Umemoto, Yang, & Hammond, 2021).

properties

IUPAC Name

2-(3-fluorophenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUZNNUKOGJZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluorophenyl)-1,3-propanesultam

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Fluorophenyl)-1,3-propanesultam
Reactant of Route 2
Reactant of Route 2
N-(3-Fluorophenyl)-1,3-propanesultam
Reactant of Route 3
Reactant of Route 3
N-(3-Fluorophenyl)-1,3-propanesultam
Reactant of Route 4
Reactant of Route 4
N-(3-Fluorophenyl)-1,3-propanesultam
Reactant of Route 5
N-(3-Fluorophenyl)-1,3-propanesultam
Reactant of Route 6
N-(3-Fluorophenyl)-1,3-propanesultam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.